Guanidinoethyl disulfide
Overview
Description
Guanidinoethyldisulfide is a chemical compound with the molecular formula C6H16N6S2 It is known for its unique structure, which includes two guanidine groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanidinoethyldisulfide can be synthesized from 2-(2-aminoethyl)isothiourea dihydrobromide. The reaction involves the oxidation of the thiourea derivative to form the disulfide bond. The reaction conditions typically include the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous or organic solvent .
Industrial Production Methods
In industrial settings, the production of guanidinoethyldisulfide may involve large-scale oxidation processes. The choice of oxidizing agent and solvent can vary depending on the desired yield and purity of the final product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal results .
Chemical Reactions Analysis
Types of Reactions
Guanidinoethyldisulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the guanidine groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, guanidinoethyldisulfide is used as a reagent in the synthesis of other guanidine-containing compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis .
Biology
In biological research, guanidinoethyldisulfide has been studied for its potential as an inhibitor of nitric oxide synthase. This enzyme plays a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes .
Medicine
Guanidinoethyldisulfide has shown promise as a therapeutic agent due to its ability to inhibit the formation of advanced glycation end-products (AGEs). These products are associated with aging and diabetes-related complications .
Industry
In industrial applications, guanidinoethyldisulfide is used in the production of specialty chemicals and as a stabilizer in certain formulations .
Mechanism of Action
Guanidinoethyldisulfide exerts its effects primarily through the inhibition of nitric oxide synthase. This enzyme catalyzes the production of nitric oxide from L-arginine. By inhibiting this enzyme, guanidinoethyldisulfide reduces the levels of nitric oxide, which can have various physiological effects. The compound interacts with the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .
Comparison with Similar Compounds
Similar Compounds
Guanidinoethylmercaptan: Similar structure but contains a thiol group instead of a disulfide bond.
Bis(2-guanidinoethyl)disulfide: Another disulfide-containing guanidine compound with similar properties.
Guanidinoethyldisulphide: A closely related compound with slight variations in structure.
Uniqueness
Guanidinoethyldisulfide is unique due to its specific disulfide bond, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide synthase with selectivity towards the inducible isoform sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMTXMJNHRISQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15086-17-6 (di-hydrobromide) | |
Record name | Bis(2-guanidinoethyl)disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40910255 | |
Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-13-5 | |
Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-guanidinoethyl)disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANYLCYSTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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